N-(2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)ethyl)-4-(N,N-dimethylsulfamoyl)benzamide
Description
Properties
IUPAC Name |
N-[2-(4,5-dimethyl-6-oxopyrimidin-1-yl)ethyl]-4-(dimethylsulfamoyl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O4S/c1-12-13(2)19-11-21(17(12)23)10-9-18-16(22)14-5-7-15(8-6-14)26(24,25)20(3)4/h5-8,11H,9-10H2,1-4H3,(H,18,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRMUYPVEKHSJRJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN(C1=O)CCNC(=O)C2=CC=C(C=C2)S(=O)(=O)N(C)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
First Approach: : The synthesis begins with the preparation of the pyrimidine ring. Using a malononitrile derivative, the ring closure is achieved under alkaline conditions, followed by methylation to introduce the dimethyl groups. The oxo function is introduced by oxidation.
Second Approach: : Another route involves the reaction of 2-amino-4,5-dimethylpyrimidine with acetic anhydride, forming the desired pyrimidine derivative.
Final Coupling Step: : The pyrimidine derivative is then linked to N,N-dimethylsulfamoylbenzamide through an amide bond. This is typically achieved through the reaction with carbodiimides in an organic solvent such as dichloromethane under mild conditions.
Industrial Production Methods
On an industrial scale, these reactions are optimized for yield and efficiency, often using automated reactors to precisely control temperature, time, and reagent addition. The use of high-throughput screening methods to optimize reaction conditions is common.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : This compound can undergo oxidation reactions, typically using reagents such as hydrogen peroxide or potassium permanganate, affecting the dimethyl groups.
Reduction: : Reduction reactions involve hydrogenation, often using catalysts like palladium on carbon.
Substitution: : Electrophilic aromatic substitution reactions are facilitated by the benzamide ring. Chlorination and nitration are common examples, using reagents like chlorine gas or nitric acid, respectively.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide, potassium permanganate.
Reduction: : Catalysts such as palladium on carbon, hydrazine.
Substitution: : Chlorine gas, nitric acid.
Major Products
Oxidation: : Produces carboxylated derivatives.
Reduction: : Leads to the formation of alcohol or amine derivatives.
Substitution: : Yields halogenated or nitrated compounds.
Scientific Research Applications
Chemistry
In chemistry, N-(2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)ethyl)-4-(N,N-dimethylsulfamoyl)benzamide is used as a building block in the synthesis of more complex molecules. Its unique structure allows for various modifications, making it valuable in organic synthesis.
Biology
In biological research, it serves as a probe for studying pyrimidine metabolism. Its structure is analogical to naturally occurring pyrimidines, making it useful in studying enzyme activities involved in pyrimidine pathways.
Medicine
This compound shows potential in medicinal chemistry, particularly as an inhibitor of specific enzymes. Its sulfonamide group is known for its antimicrobial properties, and research is ongoing into its potential use as a drug.
Industry
In the industrial sector, it is employed in the production of dyes and pigments, where its ability to undergo electrophilic substitution is particularly valuable.
Mechanism of Action
The compound exerts its effects primarily through interaction with enzymes that recognize pyrimidine substrates. The sulfonamide group provides additional binding affinity through hydrogen bonding, enhancing its effectiveness as an enzyme inhibitor. Molecular targets often include kinases and dehydrogenases involved in metabolic pathways.
Comparison with Similar Compounds
Structural Analogues
Table 1: Key Structural Differences
- Pyrimidinone Derivatives: The target’s 4,5-dimethyl-6-oxo substitution contrasts with ’s 2-amino-6-arylpyrimidines.
- Benzamide Moieties : The para-sulfamoyl group in the target compound is more polar than the benzo-oxazine ring in , suggesting higher aqueous solubility but reduced membrane permeability.
- Linkers and Stereochemistry : The ethyl linker in the target compound offers conformational flexibility, whereas ’s rigid, stereochemically complex amides (e.g., (R)- and (S)-configurations) may influence target selectivity .
Table 2: Methodological Comparisons
- The target compound’s synthesis may resemble ’s mild coupling conditions, given the pyrimidinone-amide scaffold.
Pharmacological and Physicochemical Properties
Hypothesized Properties Based on Structural Features :
- Solubility : The sulfamoyl group likely increases water solubility compared to ’s lipophilic benzo-oxazine derivatives.
- Metabolic Stability: The 4,5-dimethyl groups on the pyrimidinone may reduce oxidative metabolism relative to unsubstituted analogues.
- Target Interaction: The sulfamoyl group could act as a hydrogen-bond donor/acceptor, similar to sulfonamide drugs, while ’s phenoxy groups may favor hydrophobic binding pockets.
Biological Activity
N-(2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)ethyl)-4-(N,N-dimethylsulfamoyl)benzamide is a synthetic compound that belongs to the class of sulfonamides. This compound exhibits potential biological activities, particularly in the fields of antimicrobial and anticancer research. Understanding its biological activity is crucial for exploring its therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 392.5 g/mol. The compound features a pyrimidine ring and a sulfonamide moiety, which are known to contribute to various biological activities.
Sulfonamides typically exert their biological effects by inhibiting enzymes involved in folate synthesis, crucial for DNA replication and cell division. The proposed mechanism for this compound may involve interaction with dihydropteroate synthase, leading to disruption of essential cellular processes such as nucleic acid synthesis.
Antimicrobial Activity
Research indicates that compounds within the sulfonamide class generally exhibit antimicrobial properties. The specific activity of this compound has been evaluated against various bacterial strains.
Table 1: Antimicrobial Activity Data
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 12.5 µg/mL |
| Escherichia coli | 25 µg/mL |
| Saccharomyces cerevisiae | Active at 15 µg/mL |
The compound demonstrated significant activity against Staphylococcus aureus, indicating its potential as an antimicrobial agent.
Antitumor Activity
In vitro studies have shown that this compound exhibits antiproliferative effects on various cancer cell lines.
Table 2: Antitumor Activity Data
| Cell Line | IC50 (µM) |
|---|---|
| A549 (Lung) | 8.78 ± 3.62 |
| HCC827 (Lung) | 6.68 ± 15 |
| NCI-H358 (Lung) | 11.27 ± 0.49 |
The compound showed marked antiproliferative activity against lung cancer cell lines, suggesting its potential as an anticancer therapeutic.
Case Studies
A recent study focused on the synthesis and biological evaluation of novel benzamides, including derivatives of the target compound. The findings indicated that modifications in the structure could enhance the biological activity against specific cancer types and microbial strains.
Case Study Summary:
- Study Title: Synthesis and Biological Evaluation of Sulfonamide Derivatives
- Findings: Enhanced activity in modified compounds led to lower IC50 values in cancer cell lines and improved MIC against bacterial strains.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
